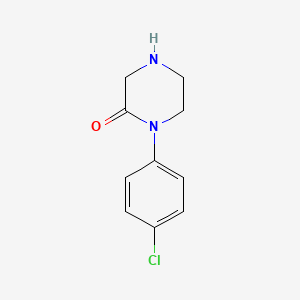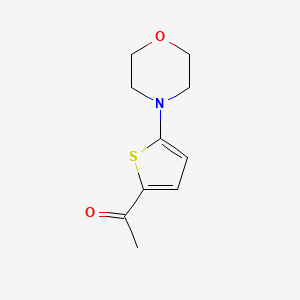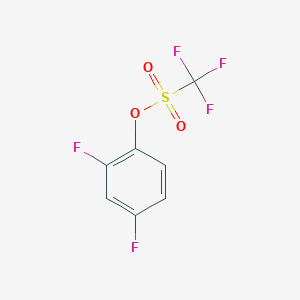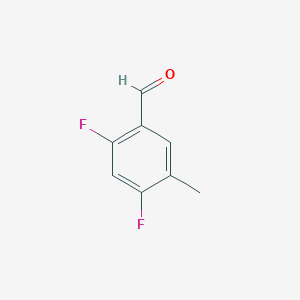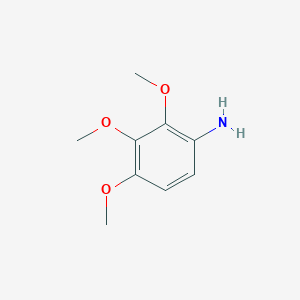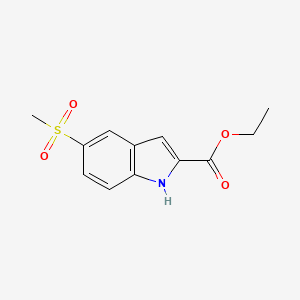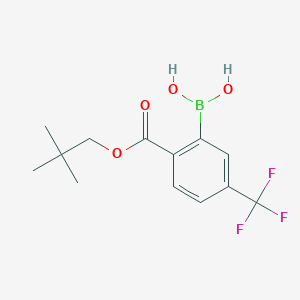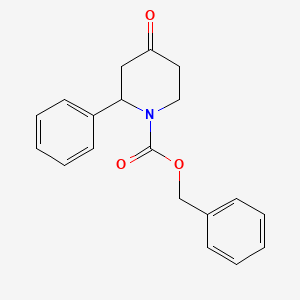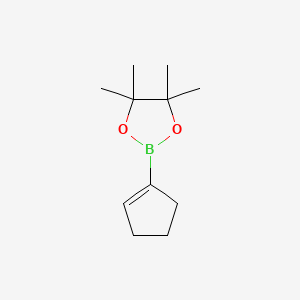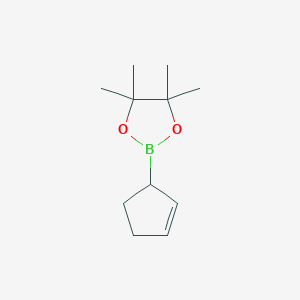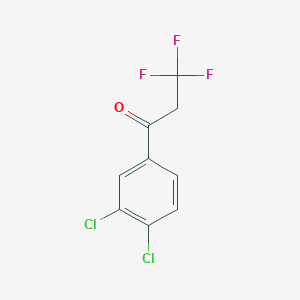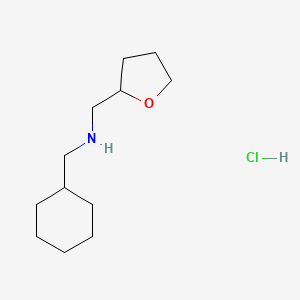
Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an amine hydrochloride, which suggests it’s likely to be a salt of an amine. It contains a cyclohexylmethyl group, a tetrahydrofuran-2-ylmethyl group, and an amine group .
Molecular Structure Analysis
The molecular structure would consist of a cyclohexane ring attached to a tetrahydrofuran ring via a methylene bridge. The tetrahydrofuran ring would also have a methylamine substituent .Chemical Reactions Analysis
As an amine hydrochloride, this compound would likely participate in reactions typical of amines and their salts. These could include acid-base reactions, nucleophilic substitutions, or reactions with electrophiles .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound .Scientific Research Applications
Novel Routes in Synthesis
- Synthesis of Pyrroles and Methyl Pyrrol-1-ylacetates : Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride may be involved in novel synthetic routes, such as the reaction of 2-(acylmethylene)propanediol diacetates under acidic conditions to produce furans, which then react with primary amines to yield 1,2,4-trisubstituted pyrroles and substituted methyl pyrrol-1-ylacetates (Friedrich, Wächtler & Meijere, 2002).
Photopolymerization and 3D Printing
- Advanced Photoinitiators : Research suggests the compound's role in creating type II photoinitiators with furan structure, aiding in photopolymerization processes crucial for 3D printing, highlighting its potential in material sciences and engineering (Li et al., 2019).
Sensing and Optical Properties
- Sensing Devices and Optical Response : Studies on the compound's derivatives, particularly focusing on furan- and pyridine-based ligands, have been linked to the development of novel sensing devices. The properties of these compounds, especially their interaction with specific ions like Eu(III), highlight their potential in creating sensitive and specific sensors (Piccinelli et al., 2015).
Biological Activity
- Anticancer and Antibacterial Properties : Certain derivatives of Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride have shown promising biological activities, including cytotoxic effects against cancer cell lines and antibacterial properties. This underscores the compound's potential in pharmaceutical research and drug development (Phutdhawong et al., 2019; Szulczyk et al., 2021), (Szulczyk et al., 2021).
Chemical Synthesis and Catalysis
- Catalyst-Free Reactions : The compound is involved in catalyst-free domino reactions, indicating its potential in simplifying synthetic pathways and enhancing the efficiency of chemical synthesis (Zhao et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h11-13H,1-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIYUSYZMWUGCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2CCCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589535 |
Source


|
| Record name | 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride | |
CAS RN |
1048649-17-7 |
Source


|
| Record name | 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)
![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)
